Cas no 67827-53-6 (Ethyl 2,4,6-Trimethoxycinnamate)

Ethyl 2,4,6-Trimethoxycinnamate 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid,3-(2,4,6-trimethoxyphenyl)-, ethyl ester
- 2,4,6-TRIMETHOXYCINNAMIC ACID ETHYL ESTER
- ethyl (E)-3-(2,4,6-trimethoxyphenyl)prop-2-enoate
- 2,4,6-trimethoxy-trans-cinnamic acid ethyl ester
- Ethyl 2,4,6-trimethoxycinnamate
- Ethyl 2,6-trimethoxycinnamate
- 67827-53-6
- 2-Propenoic acid,4,6-trimethoxyphenyl)-, ethyl ester
- Ethyl (2E)-3-(2,4,6-trimethoxyphenyl)-2-propenoate #
- 2-Propenoic acid, 3-(2,4,6-trimethoxyphenyl)-, ethyl ester
- NSC151977
- (E)-ethyl 3-(2,4,6-trimethoxyphenyl)acrylate
- NGOZXDZLACOEPS-VOTSOKGWSA-N
- NSC 151977
- NSC-151977
- SCHEMBL1881290
- DTXSID1070642
- Ethyl 2,4,6-Trimethoxycinnamate
-
- インチ: InChI=1S/C14H18O5/c1-5-19-14(15)7-6-11-12(17-3)8-10(16-2)9-13(11)18-4/h6-9H,5H2,1-4H3/b7-6+
- InChIKey: NGOZXDZLACOEPS-VOTSOKGWSA-N
- ほほえんだ: CCOC(=O)C=CC1=C(C=C(C=C1OC)OC)OC
計算された属性
- せいみつぶんしりょう: 266.11500
- どういたいしつりょう: 266.11542367g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- PSA: 53.99000
- LogP: 2.28870
Ethyl 2,4,6-Trimethoxycinnamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E931860-250mg |
Ethyl 2,4,6-Trimethoxycinnamate |
67827-53-6 | 250mg |
$ 50.00 | 2022-06-05 | ||
TRC | E931860-2.5g |
Ethyl 2,4,6-Trimethoxycinnamate |
67827-53-6 | 2.5g |
$ 185.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595071-10g |
Ethyl 3-(2,4,6-trimethoxyphenyl)acrylate |
67827-53-6 | 98% | 10g |
¥1486.00 | 2024-05-04 | |
TRC | E931860-500mg |
Ethyl 2,4,6-Trimethoxycinnamate |
67827-53-6 | 500mg |
$ 65.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595071-25g |
Ethyl 3-(2,4,6-trimethoxyphenyl)acrylate |
67827-53-6 | 98% | 25g |
¥3212.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595071-5g |
Ethyl 3-(2,4,6-trimethoxyphenyl)acrylate |
67827-53-6 | 98% | 5g |
¥1064.00 | 2024-05-04 |
Ethyl 2,4,6-Trimethoxycinnamate 関連文献
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
Ethyl 2,4,6-Trimethoxycinnamateに関する追加情報
Research Brief on Ethyl 2,4,6-Trimethoxycinnamate (CAS: 67827-53-6): Recent Advances and Applications in Chemical Biology and Medicine
Ethyl 2,4,6-Trimethoxycinnamate (CAS: 67827-53-6) is a synthetic cinnamate derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its diverse pharmacological properties. Recent studies have explored its potential as an anti-inflammatory, antioxidant, and anticancer agent, with promising results in both in vitro and in vivo models. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, therapeutic applications, and future research directions.
One of the most notable advancements in the study of Ethyl 2,4,6-Trimethoxycinnamate is its role in modulating inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the NF-κB signaling pathway, a key regulator of inflammation. The study utilized lipopolysaccharide (LPS)-induced RAW 264.7 macrophages as a model system and found that Ethyl 2,4,6-Trimethoxycinnamate significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential as a lead compound for developing novel anti-inflammatory drugs.
In addition to its anti-inflammatory properties, Ethyl 2,4,6-Trimethoxycinnamate has shown remarkable antioxidant activity. Research published in Free Radical Biology and Medicine in 2022 revealed that the compound scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). These effects were observed in a hydrogen peroxide (H2O2)-induced oxidative stress model in human keratinocytes, indicating its potential for protecting against oxidative damage in skin-related disorders.
The anticancer potential of Ethyl 2,4,6-Trimethoxycinnamate has also been a focal point of recent investigations. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that the compound induces apoptosis in human breast cancer cells (MCF-7) by activating the intrinsic mitochondrial pathway. Mechanistic studies revealed that Ethyl 2,4,6-Trimethoxycinnamate upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to caspase-3 activation and subsequent cell death. These results position the compound as a promising candidate for further development in oncology.
Despite these promising findings, challenges remain in the clinical translation of Ethyl 2,4,6-Trimethoxycinnamate. Pharmacokinetic studies, as reported in a 2023 issue of European Journal of Pharmaceutical Sciences, indicate that the compound exhibits low oral bioavailability due to poor solubility and rapid metabolism. To address this, researchers are exploring formulation strategies such as nanoemulsions and solid dispersions to enhance its delivery and efficacy. These efforts are critical for advancing the compound from bench to bedside.
In conclusion, Ethyl 2,4,6-Trimethoxycinnamate (CAS: 67827-53-6) represents a multifaceted compound with significant therapeutic potential. Its anti-inflammatory, antioxidant, and anticancer properties, as evidenced by recent studies, make it a valuable subject for further research. Future studies should focus on optimizing its pharmacokinetic profile and elucidating its mechanisms of action in greater detail. With continued investigation, this compound may pave the way for new treatments in a range of diseases.
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